1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone
Description
1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone is a synthetic organic compound characterized by its morpholine ring structure, which is substituted with hydroxymethyl and methoxyethanone groups
Properties
IUPAC Name |
1-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-7-3-10(9(12)6-13-2)4-8(5-11)14-7/h7-8,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQGCMATZMOJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CO)C(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the cyclization of appropriate precursors to form the morpholine ring. This can be achieved through the reaction of diethanolamine with formaldehyde under acidic conditions.
Substitution Reactions: The hydroxymethyl and methoxyethanone groups are introduced through nucleophilic substitution reactions. For instance, the hydroxymethyl group can be added by reacting the morpholine derivative with formaldehyde and a reducing agent like sodium borohydride.
Final Assembly: The methoxyethanone group is introduced via an esterification reaction, where the hydroxyl group of the intermediate reacts with methoxyacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The methoxyethanone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-[2-(Carboxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone.
Reduction: 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism by which 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and methoxyethanone groups can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Morpholine: A simpler analog without the hydroxymethyl and methoxyethanone substitutions.
N-Methylmorpholine: Similar structure but with a methyl group instead of the hydroxymethyl group.
2-Methoxyethanol: Lacks the morpholine ring but contains the methoxyethanone group.
Uniqueness: 1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the morpholine ring with hydroxymethyl and methoxyethanone groups allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
